molecular formula C4H6N2S B129938 2-Amino-5-methylthiazole CAS No. 7305-71-7

2-Amino-5-methylthiazole

Cat. No. B129938
CAS RN: 7305-71-7
M. Wt: 114.17 g/mol
InChI Key: GUABFMPMKJGSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylthiazole is a compound that has been the subject of various studies due to its potential therapeutic applications and interesting chemical properties. It is a derivative of 2-aminothiazole, a molecule that serves as a cornerstone for the synthesis of many biologically active compounds, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and intermediates in the synthesis of antibiotics . The molecule contains an amino group and a methyl group attached to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of 2-amino-5-methylthiazole has been explored using various starting materials and methods. One approach involves the use of 1,2,3-trichloropropane, which undergoes a series of reactions including reaction with sodium hydroxide, potassium thiocyanide, isomerization, reaction with ammonia hydroxide, and cyclization to yield 2-amino-5-methylthiazole . This method has been optimized to increase the overall yield from 24.6% to 41.3%. Additionally, 2-aminothiazoles have been used as leads for therapeutic agents against prion diseases, with modifications to improve potency and physicochemical properties .

Molecular Structure Analysis

The molecular structure of 2-amino-5-methylthiazole derivatives has been studied through various techniques, including X-ray crystallography. For instance, cobalt(II) and silver(I) complexes with 2-amino-5-methylthiazole have been synthesized, and their structures confirmed by single-crystal X-ray analysis . These studies reveal that the coordination behavior of the aminothiazole derivatives is consistent, coordinating to the metal center through the endocyclic nitrogen atom.

Chemical Reactions Analysis

2-Amino-5-methylthiazole and its derivatives exhibit interesting reactivity due to the presence of nucleophilic centers in the molecule. The reactions of 2-aminothiazoles with superelectrophilic compounds have been studied, demonstrating that these molecules can behave preferentially as carbon rather than nitrogen nucleophiles . Additionally, the synthesis of various derivatives has been explored, such as the preparation of N,N-disubstituted 2-aminothiazole-5-carbaldehydes and their structural features .

Physical and Chemical Properties Analysis

The solubility of 2-amino-5-methylthiazole in various organic solvents has been determined using the isothermal saturation method. The solubility increases with temperature and varies depending on the solvent, with the highest solubility observed in methanol . Furthermore, the physical and chemical properties of 2-aminothiazole derivatives have been investigated, including their biological activities. These compounds have been found to possess antimicrobial potency, enzyme inhibition capabilities, and free radical scavenging ability .

Scientific Research Applications

Coordination Chemistry and Biological Activity

2-Amino-5-methylthiazole has been utilized in the synthesis of cobalt(II) and silver(I) complexes. These complexes exhibit antimicrobial potency against various bacteria and have been studied for their role as enzyme inhibitors and free radical scavengers. The coordination behavior of 2-amino-5-methylthiazole in these complexes is significant, as it binds to the metal center through an endocyclic N atom. This makes the molecule biologically important and plays a role in establishing the supramolecular network (Khan et al., 2019).

Therapeutic Leads for Prion Diseases

2-Aminothiazoles, including 2-amino-5-methylthiazole, are explored as therapeutic leads for prion diseases. They have shown antiprion activity in prion-infected neuroblastoma cell lines. Structure-activity studies on these molecules have led to the identification of compounds that are orally absorbed and achieve high brain concentrations, making them promising candidates in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).

Solubility and Thermodynamic Modelling

The solubility of 2-amino-5-methylthiazole in various organic solvents has been determined, and its solubility behavior has been correlated using different models. This research provides insights into the thermodynamic properties of the compound in solution, which is crucial for its applications in different scientific fields (Chen et al., 2017).

Antimicrobial and Antifungal Effects

The derivatives of 2-amino-5-methylthiazole have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the understanding of the biological activities of these compounds and their potential use in medical and veterinary applications (Ohloblina et al., 2022).

Antioxidant Activity

2-Amino-5-methylthiazole derivatives have been studied for their antioxidant efficacy using molecular docking and in vitro studies. The research helps in understanding the antioxidant properties of these compounds and their potential application in therapeutic areas (Hossan, 2020).

Safety And Hazards

2-Amino-5-methylthiazole is harmful if swallowed . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Relevant Papers 2-Amino-5-methylthiazole has been mentioned in several papers. For instance, it has been discussed in the context of anticancer drug discovery . It is also a fundamental part of some clinically applied anticancer drugs .

properties

IUPAC Name

5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABFMPMKJGSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223329
Record name 2-Amino-5-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylthiazole

CAS RN

7305-71-7
Record name 2-Amino-5-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7305-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meloxicam related compound B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methylthiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Thiazolamine, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-METHYL-THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RAB78AF2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-methylthiazole
Reactant of Route 3
2-Amino-5-methylthiazole
Reactant of Route 4
2-Amino-5-methylthiazole
Reactant of Route 5
2-Amino-5-methylthiazole
Reactant of Route 6
Reactant of Route 6
2-Amino-5-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.